molecular formula C18H34O3 B101768 5-Oxooctadecanoic acid CAS No. 16694-31-8

5-Oxooctadecanoic acid

Cat. No. B101768
CAS RN: 16694-31-8
M. Wt: 298.5 g/mol
InChI Key: UIROXHXJKJUFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxooctadecanoic acid, also known as 5-oxo-18:1 fatty acid, is a bioactive lipid that has been found to have various physiological and biochemical effects. It is a metabolite of linoleic acid, an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. 5-Oxooctadecanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising target for scientific research.

Scientific Research Applications

Oxidation and Synthesis

5-Oxooctadecanoic acid is involved in the oxidation and synthesis of various fatty acids. In a study by Alaiz et al. (1988), the oxidation of 12-oxo-(Z)-9-octadecenoic acid led to the production of minor and major products including erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid, respectively (Alaiz et al., 1988).

Biochemical Characterization

Another study focused on the chemical constituents from Tiliacora triandra identified derivatives of fatty acids, including ethyl-5,7-dihydroxy-6-oxooctadecanoate, along with their inhibitory activity against α-glucosidase and α-amylase (Makinde et al., 2020).

Derivatization and Structural Analysis

The derivatization and structural analysis of keto fatty acids have been a subject of research. Ahmad et al. (1986) studied the preparation of oxathiolanes from oxo fatty acids, including 9-oxooctadecanoic acid, revealing insights into their spectral properties and chemical reactions (Ahmad et al., 1986).

Biological Activity

Research by Powell and Rokach (2005) delved into the biochemistry and biology of 5-oxo-ETE, a derivative of arachidonic acid, highlighting its role as a chemoattractant and mediator in various biological processes, including in allergic diseases like asthma (Powell & Rokach, 2005).

Molecular Interactions and Applications

The molecular interactions and applications of oxooctadecanoates and similar compounds have been a focus area as well. For instance, Zarini and Murphy (2003) investigated the biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid from 5-hydroperoxyeicosatetraenoic acid in murine macrophages, offering insights into the biochemical pathways involved (Zarini & Murphy, 2003).

Chemotaxis and Cellular Responses

Studies also explore the chemotactic properties of 5-oxo-ETE and related compounds. Sturm et al. (2005) found that 5-oxo-ETE is a potent chemoattractant for human basophils, suggesting its role in atopic diseases (Sturm et al., 2005).

properties

CAS RN

16694-31-8

Product Name

5-Oxooctadecanoic acid

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

5-oxooctadecanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21)

InChI Key

UIROXHXJKJUFSV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)O

Other CAS RN

16694-31-8

synonyms

5-ketostearic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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